Cas no 1281034-94-3 (N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide)
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS034616219
- N-(cyanomethyl)-N-cyclopropyl-2-oxochromene-3-carboxamide
- 1281034-94-3
- N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide
- Z826825102
- EN300-26680554
- 2H-1-Benzopyran-3-carboxamide, N-(cyanomethyl)-N-cyclopropyl-2-oxo-
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- Inchi: 1S/C15H12N2O3/c16-7-8-17(11-5-6-11)14(18)12-9-10-3-1-2-4-13(10)20-15(12)19/h1-4,9,11H,5-6,8H2
- InChI Key: NOVBCJWSDXEQJU-UHFFFAOYSA-N
- SMILES: O=C(C1C(=O)OC2C=CC=CC=2C=1)N(CC#N)C1CC1
Computed Properties
- Exact Mass: 268.08479225g/mol
- Monoisotopic Mass: 268.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 70.4Ų
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 566.7±50.0 °C(Predicted)
- pka: -2.88±0.20(Predicted)
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680554-0.05g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
| Enamine | EN300-26680554-0.1g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
| Enamine | EN300-26680554-0.25g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
| Enamine | EN300-26680554-0.5g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
| Enamine | EN300-26680554-1g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 90% | 1g |
$770.0 | 2023-09-12 | |
| Enamine | EN300-26680554-2.5g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
| Enamine | EN300-26680554-5g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 90% | 5g |
$2235.0 | 2023-09-12 | |
| Enamine | EN300-26680554-10g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 90% | 10g |
$3315.0 | 2023-09-12 | |
| Enamine | EN300-26680554-5.0g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
| Enamine | EN300-26680554-10.0g |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide |
1281034-94-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide
N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide: A Comprehensive Overview
The compound N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide (CAS No. 1281034-94-3) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of chromenes, which are aromatic heterocycles containing a benzene ring fused with a pyrone or pyranone structure. The presence of the cyclopropyl and cyanomethyl substituents adds unique electronic and steric properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of chromene derivatives in drug discovery, particularly in the development of anticancer agents. The 2-oxo-2H-chromene core is known for its ability to interact with various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. The substitution pattern of this compound, particularly the N-cyclopropyl and N-cyanomethyl groups, plays a crucial role in modulating its pharmacokinetic properties, such as solubility and bioavailability.
One of the most promising applications of N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide lies in its potential as a lead compound for the development of selective kinase inhibitors. Kinase inhibitors are critical in cancer therapy due to their ability to block the activity of oncogenic kinases, thereby inhibiting tumor growth and metastasis. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including Aurora kinases and Src family kinases, which are implicated in various cancers.
In addition to its therapeutic potential, this compound has also been explored for its role in agrochemical applications. The chromene framework is known to exhibit plant growth-regulating properties, and the substitution pattern of this compound may enhance its bioactivity against phytopathogens. Recent research has focused on optimizing the synthesis of this compound to improve its stability and efficacy when applied in agricultural settings.
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the chromene core through cyclization reactions, followed by the introduction of the cyclopropyl and cyanomethyl substituents via nucleophilic substitution or coupling reactions. Researchers have also explored green chemistry approaches to minimize waste and improve the sustainability of the synthesis process.
From a structural perspective, the compound's molecular architecture is highly functionalized, with multiple sites for potential chemical modifications. The carboxamide group at position 3 of the chromene ring is particularly versatile, allowing for further derivatization to explore new chemical entities with enhanced biological activity. This flexibility makes it an attractive candidate for combinatorial chemistry approaches aimed at discovering novel bioactive compounds.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its binding interactions with target proteins, as well as its pharmacokinetic profile. For instance, molecular docking simulations have revealed that the cyclopropyl group contributes significantly to the compound's binding affinity by inducing favorable steric interactions with key residues in the active site of target enzymes.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-2-oxo-2H-chromene-3-carboxamide (CAS No. 1281034-94-3) is a multifaceted compound with immense potential across diverse fields. Its unique structural features, combined with recent advances in synthetic and computational methodologies, position it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its biological activity and chemical properties, this compound is poised to make significant contributions to scientific innovation.
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